benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 124032-31-1
VCID: VC11522843
InChI: InChI=1S/C15H19NO3/c17-13-6-7-15(8-9-15)16(10-13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2
SMILES:
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol

benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate

CAS No.: 124032-31-1

Cat. No.: VC11522843

Molecular Formula: C15H19NO3

Molecular Weight: 261.32 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate - 124032-31-1

Specification

CAS No. 124032-31-1
Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
IUPAC Name benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate
Standard InChI InChI=1S/C15H19NO3/c17-13-6-7-15(8-9-15)16(10-13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2
Standard InChI Key IDRYIYLOYFOQDA-UHFFFAOYSA-N
Canonical SMILES C1CC2(CC2)N(CC1O)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate features a 4-azaspiro[2.5]octane core, where a nitrogen atom is integrated into a spiro junction connecting two rings: a five-membered cyclohexane and a three-membered cyclopropane. The benzyl ester group (C6H5CH2OCO\text{C}_6\text{H}_5\text{CH}_2\text{OCO}) is attached to the nitrogen, while a hydroxyl group (OH-\text{OH}) resides at the 6-position of the octane ring. This configuration confers both rigidity and stereochemical complexity, which are advantageous in modulating receptor binding and metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number124032-31-1
Molecular FormulaC15H19NO3\text{C}_{15}\text{H}_{19}\text{NO}_{3}
Molecular Weight261.32 g/mol
IUPAC NameBenzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate
Purity≥95% (analytical HPLC)

Synthesis and Reaction Pathways

Core Spirocyclic Formation

The synthesis of benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate typically begins with the construction of the spirocyclic backbone. Patent US8927739B2 outlines a generalized approach for analogous azaspiro compounds, involving:

  • Olefination: Treatment of a ketone precursor with an olefination reagent (e.g., Tebbe’s reagent) to generate a cyclopropane ring .

  • Dihalocarbene Insertion: Reaction with dihalocarbenes (e.g., from thermal decomposition of sodium trichloroacetate) to form the spiro junction .

  • Reductive Hydrodehalogenation: Use of low-valent metals (e.g., zinc) in protic solvents to eliminate halogen substituents .

For this specific compound, oxidation of a secondary alcohol intermediate using 2-iodoxybenzoic acid (IBX) in acetone is critical to introduce the 6-hydroxy group.

Functionalization and Protecting Groups

The benzyl ester moiety is introduced via carbodiimide-mediated coupling between the spirocyclic amine and benzyl chloroformate. Protecting group strategies (e.g., tert-butoxycarbonyl, Cbz) are often employed to prevent undesired side reactions during synthesis .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
SpirocyclizationDihalocarbene, NaOH, Bu₄NBr, 80°C65–75
HydroxylationIBX, acetone, rt, 12 h82
EsterificationBenzyl chloroformate, DIPEA, DCM78

Applications in Pharmaceutical Research

Intermediate for BTK Inhibitors

Patent US11180475B2 highlights derivatives of benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate as key intermediates in synthesizing Bruton’s tyrosine kinase (BTK) inhibitors. For example, crystalline forms of 5-aminopyrazole carboxamide BTK inhibitors incorporate this spiro scaffold to enhance target binding and pharmacokinetic profiles .

Future Directions and Research Gaps

Stereochemical Optimization

The spiro center’s chirality (6S,7S vs. 6R,7R) remains underexplored. Enantioselective synthesis routes could unlock improved bioactivity .

Targeted Drug Delivery

Conjugation to nanoparticle carriers may enhance solubility and tissue-specific delivery, addressing current limitations in bioavailability .

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